

deuterated 1-Bromo-4-nitrobenzene properties and uses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-nitrobenzene-d4**

Cat. No.: **B561865**

[Get Quote](#)

An In-depth Technical Guide to Deuterated 1-Bromo-4-nitrobenzene for Researchers and Drug Development Professionals

Introduction

Deuterated 1-Bromo-4-nitrobenzene, specifically **1-Bromo-4-nitrobenzene-d4**, is a stable isotope-labeled aromatic compound that serves as a critical tool in advanced scientific research and pharmaceutical development. The substitution of four hydrogen atoms on the benzene ring with deuterium atoms provides a unique isotopic signature that, while minimally impacting the compound's chemical reactivity, offers significant advantages in analytical detection and mechanistic studies. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for deuterated 1-Bromo-4-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development.

The core utility of this compound lies in its application in mechanistic and kinetic investigations, particularly in studying the Kinetic Isotope Effect (KIE) to elucidate reaction pathways.^{[1][2]} Furthermore, its role as an internal standard in mass spectrometry and as a precursor for synthesizing isotopically labeled pharmaceuticals makes it an invaluable asset in modern chemistry and pharmacology.^{[1][2]}

Core Properties of Deuterated 1-Bromo-4-nitrobenzene

The physical and chemical properties of deuterated 1-Bromo-4-nitrobenzene are summarized in the tables below. These properties are compared with its non-deuterated analog to highlight the subtle yet significant differences arising from isotopic labeling.

Table 1: General and Physical Properties

Property	Deuterated 1-Bromo-4-nitrobenzene (d4)	1-Bromo-4-nitrobenzene
IUPAC Name	1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene[1][3]	1-Bromo-4-nitrobenzene[4]
Synonyms	4-Bromonitrobenzene-d4, 4-Nitrobromobenzene-d4[1][5]	p-Bromonitrobenzene, 4-Nitrobromobenzene[6]
CAS Number	350820-19-8[5]	586-78-7[7]
Molecular Formula	C ₆ BrD ₄ NO ₂ [5]	C ₆ H ₄ BrNO ₂ [7]
Molecular Weight	206.03 g/mol [5][8]	202.01 g/mol [4][9]
Appearance	Pale yellow or off-white solid[1][5]	Light yellow crystalline solid[10][11]
Melting Point	128-129 °C[1][5]	124-126 °C[7][12]
Boiling Point	252.6 ± 13.0 °C at 760 mmHg[1]	255-256 °C[7][12]
Density	1.7 ± 0.1 g/cm ³ [1]	1.95 g/cm ³ [7]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol[1][5]	Soluble in Ethanol, Ether, Benzene[9]

Table 2: Spectroscopic and Structural Data

Parameter	Deuterated 1-Bromo-4-nitrobenzene (d4)	1-Bromo-4-nitrobenzene
¹ H NMR	Absence of aromatic proton signals confirms deuteration[2]	$\delta \sim 8.10$ (d), ~ 7.70 (d) ppm in CDCl_3 [13]
Mass Spectrum (EI)	Molecular ion peak corresponding to the deuterated mass	Molecular ion peak at m/z 201/203 (due to Br isotopes)[6]
SMILES	<chem>[2H]C1=C([2H])C(=C([2H])C([2H])=C1Br)--INVALID-LINK--=O[5]</chem>	<chem>C1=CC(=CC=C1--INVALID-LINK--[O-])Br[4]</chem>
InChI	<chem>InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D[1][3]</chem>	<chem>InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H[4]</chem>

Experimental Protocols

Detailed methodologies are crucial for the effective application of deuterated 1-Bromo-4-nitrobenzene. Below are representative protocols for its synthesis and a key application.

Synthesis of 1-Bromo-4-nitrobenzene-d4

A common pathway for the synthesis of **1-Bromo-4-nitrobenzene-d4** involves the nitration of bromobenzene-d5, which itself can be prepared from benzene-d6.[2]

Materials:

- Bromobenzene-d5
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Deionized Water

- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Ethanol (for recrystallization)

Procedure:

- Prepare a nitrating mixture by cautiously adding 5 mL of concentrated H_2SO_4 to 5 mL of concentrated HNO_3 in a flask, while cooling in an ice bath to maintain a temperature of 0-5 °C.
- Slowly add 2.6 mL of bromobenzene-d5 to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, slowly warm the reaction mixture to approximately 60 °C and maintain this temperature for 3 hours with constant stirring.
- Cool the mixture to room temperature and pour it over 200 mL of ice-cold water.
- Extract the organic product using three 50 mL portions of dichloromethane.
- Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and remove the solvent by rotary evaporation to yield the crude product.
- Purify the crude product by recrystallization from hot ethanol to obtain pure **1-Bromo-4-nitrobenzene-d4** crystals. The less soluble para isomer will crystallize out upon cooling, while the ortho isomer remains in solution.[[14](#)]

Application as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their near-identical chemical and physical properties to the analyte, yet distinct mass.[[2](#)]

Objective: To quantify the concentration of 1-Bromo-4-nitrobenzene in a plasma sample.

Methodology:

- Preparation of Standard Solutions: Prepare a stock solution of **1-Bromo-4-nitrobenzene-d4** (internal standard) at a known concentration (e.g., 1 µg/mL) in methanol. Prepare a series of calibration standards of non-deuterated 1-Bromo-4-nitrobenzene in blank plasma.
- Sample Preparation: To 100 µL of plasma sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard stock solution.
- Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
- LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Monitor the specific mass transitions for both the analyte (1-Bromo-4-nitrobenzene) and the internal standard (**1-Bromo-4-nitrobenzene-d4**).
- Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.

Applications in Research and Development

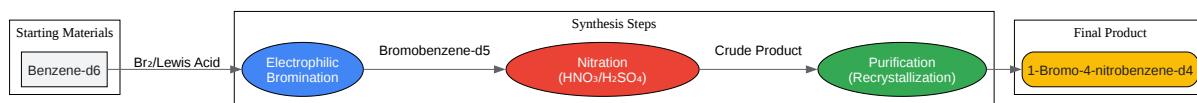
The unique properties of deuterated 1-Bromo-4-nitrobenzene lend it to a variety of specialized applications.

Mechanistic and Kinetic Isotope Effect (KIE) Studies

The most significant application of this compound is in the study of the Kinetic Isotope Effect (KIE).^[2] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than

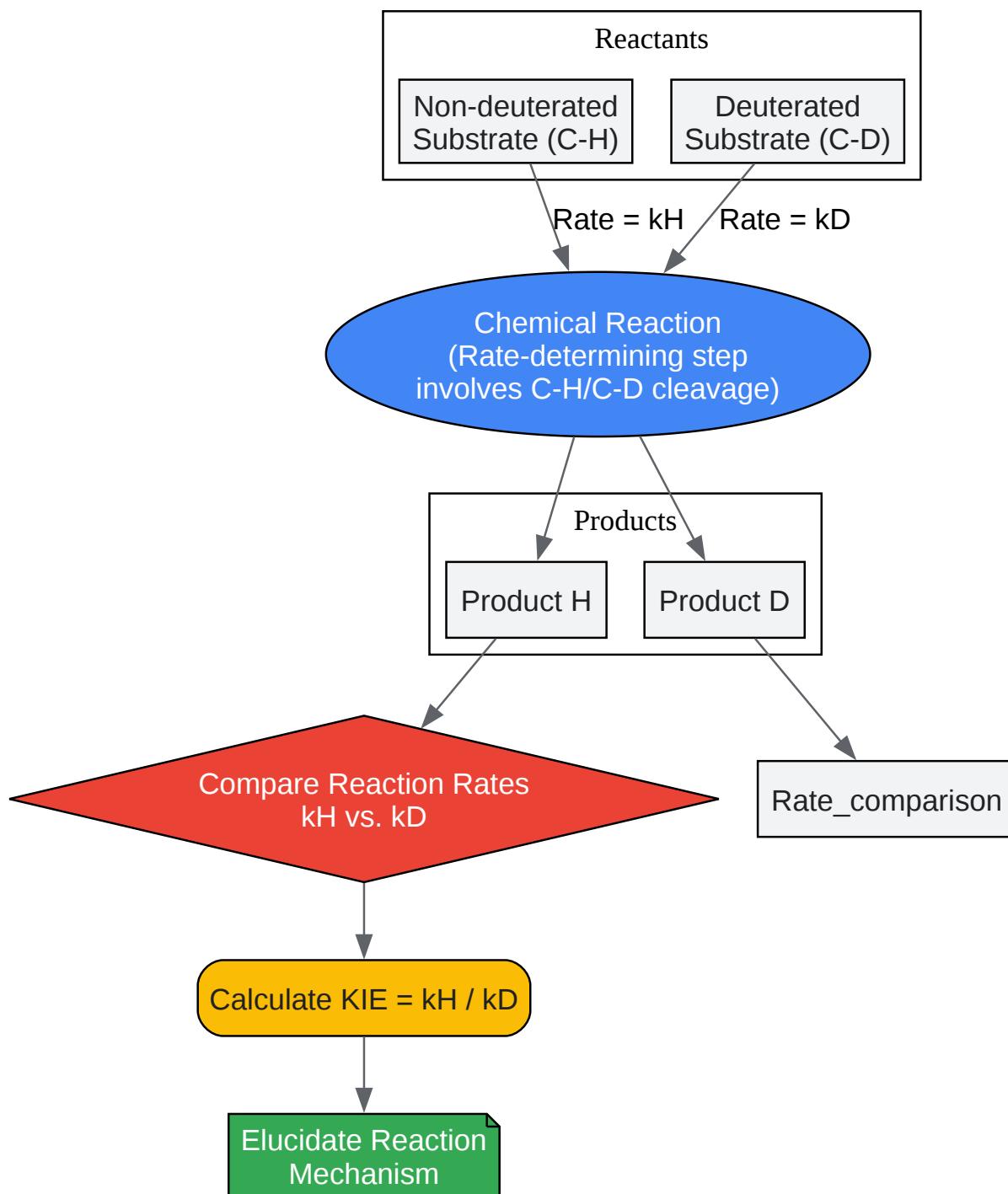
those involving a C-H bond.^[2] By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain invaluable insights into the rate-determining step of a reaction and the nature of the transition state.^[2] This is particularly useful in studies of organometallic catalysis, such as palladium-catalyzed coupling reactions, where it can help elucidate mechanisms of C-H activation, oxidative addition, and reductive elimination.^[1]

Pharmaceutical Development and ADME Studies

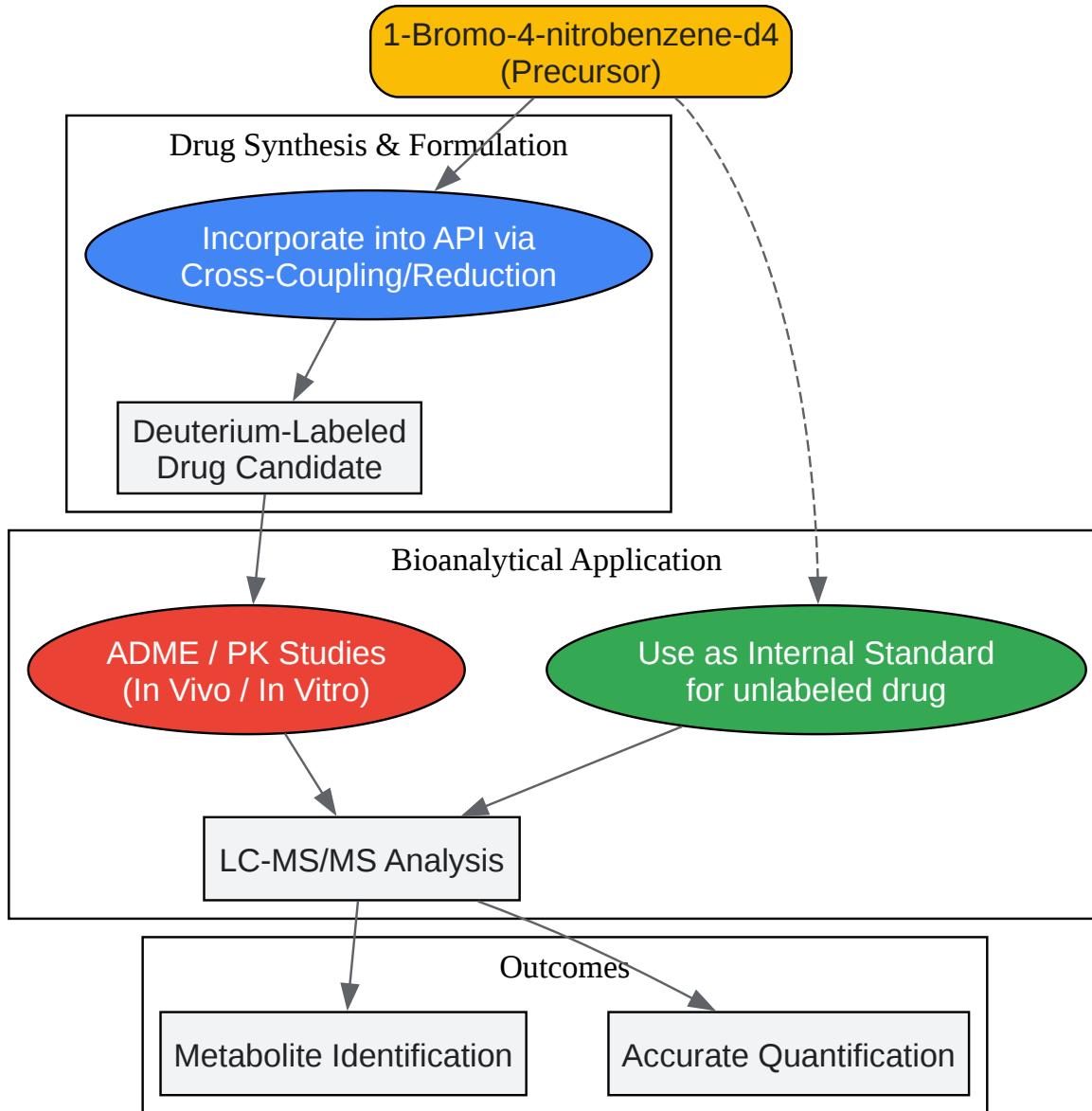

In drug development, deuterated compounds are essential for producing isotopically labeled pharmaceuticals. **1-Bromo-4-nitrobenzene-d4** serves as a robust precursor for incorporating deuterated phenyl fragments into drug candidates.^[1] This labeling allows for Absorption, Distribution, Metabolism, and Excretion (ADME) tracing without altering the drug's pharmacological properties. The retained deuterium signal simplifies the mapping of metabolites using LC-MS and helps to deconvolute complex spectra.^[1]

Internal and Calibration Standards

Due to its isotopic stability and distinct mass, **1-Bromo-4-nitrobenzene-d4** is widely used as a calibration standard and internal standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.^[1] In NMR, the deuterium substitution provides distinct isotopic shifts that improve spectral resolution. In MS, it assists in determining isotopic discrimination and fragmentation pathways and ensures accurate quantification in bioanalytical methods.^{[1][2]}


Visualizing Workflows and Concepts

To better illustrate the applications and synthesis of deuterated 1-Bromo-4-nitrobenzene, the following diagrams are provided.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Bromo-4-nitrobenzene-d4**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for a Kinetic Isotope Effect (KIE) study.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 1-Bromo-4-nitrobenzene-d4 | 350820-19-8 | Benchchem [benchchem.com]
- 3. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-nitrobenzene-d4 | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 7. innospk.com [innospk.com]
- 8. scbt.com [scbt.com]
- 9. irjet.net [irjet.net]
- 10. nbino.com [nbino.com]
- 11. nbino.com [nbino.com]
- 12. nbino.com [nbino.com]
- 13. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- To cite this document: BenchChem. [deuterated 1-Bromo-4-nitrobenzene properties and uses]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b561865#deuterated-1-bromo-4-nitrobenzene-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com